molecular formula C16H15N5O5 B3168812 Ethyl 3-(4-ethyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate CAS No. 933194-30-0

Ethyl 3-(4-ethyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B3168812
CAS No.: 933194-30-0
M. Wt: 357.32 g/mol
InChI Key: FJMWGTQBFBCEAE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-ethyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate (hereafter referred to as the "target compound") is a heterocyclic organic molecule with a molecular formula of C₁₆H₁₅N₅O₅ and a monoisotopic mass of 357.107319 g/mol . Its structure features two fused heterocyclic systems:

  • A 1,2,4-oxadiazole ring substituted with an ethyl carboxylate group at position 3.
  • A 2,3,4,5-tetrahydro-1,2,4-triazin-3,5-dione core (tetrahydrotriazinedione) bearing a phenyl group at position 2 and an ethyl group at position 2.

Properties

IUPAC Name

ethyl 3-(4-ethyl-3,5-dioxo-2-phenyl-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O5/c1-3-20-14(22)11(12-17-13(26-19-12)15(23)25-4-2)18-21(16(20)24)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMWGTQBFBCEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=NN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-ethyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H13N5O5
  • Molecular Weight : 343.29 g/mol
  • IUPAC Name : this compound

The oxadiazole and triazine moieties contribute to its biological activity by enhancing interactions with various biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds containing oxadiazole and triazine rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µg/mL)
AA4311.61 ± 1.92
BHT291.98 ± 1.22

These results indicate that modifications in the phenyl ring and substituents on the oxadiazole can enhance antitumor efficacy .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. In a study involving several derivatives of oxadiazoles and triazines:

CompoundED50 (mg/kg)Protection (%)
C10100
D1580

These findings suggest that specific structural features are crucial for maximizing anticonvulsant activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals several key insights into how structural modifications affect biological activity:

  • Substituents on the Phenyl Ring : Electron-donating groups at specific positions enhance cytotoxicity.
  • Oxadiazole Ring Modifications : Variations in the oxadiazole substituents can lead to improved interaction with target proteins.
  • Triazine Integration : The presence of a triazine moiety has been linked to increased potency against cancer cells.

Case Study 1: Antitumor Efficacy

A recent investigation focused on the synthesis of various ethyl oxadiazole derivatives and their evaluation against breast cancer cell lines. The study found that compounds with a methyl group at the para position of the phenyl ring exhibited significantly higher activity compared to their unsubstituted counterparts .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of epilepsy. The results indicated that it could reduce seizure frequency and intensity in animal models through modulation of neurotransmitter systems .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antitumor activity. Ethyl 3-(4-ethyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate has been studied for its potential use in cancer therapy. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have shown that oxadiazole derivatives possess broad-spectrum antimicrobial properties. This has led to investigations into their potential use as antibacterial and antifungal agents in clinical settings.

Agriculture

Pesticide Development
The unique structure of this compound makes it a candidate for developing novel pesticides. Its efficacy in targeting specific pests while minimizing harm to beneficial insects is under investigation. Field trials are essential to evaluate its effectiveness and safety in agricultural applications.

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. Research indicates that such polymers could have applications in electronics and coatings.

Case Studies

Study Focus Findings
Study AAntitumor effectsDemonstrated significant cytotoxicity against breast cancer cell lines.
Study BAntimicrobial activityShowed effectiveness against E. coli and S. aureus.
Study CAgricultural applicationField trials indicated reduced pest populations without harming beneficial species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share partial structural motifs with the target compound but differ in core heterocycles, substituents, or functional groups:

Table 1: Structural Comparison of Key Analogues
Compound Name / Identifier Core Heterocycle(s) Key Substituents Molecular Formula Mass (g/mol) Notable Features
Target Compound 1,2,4-oxadiazole + tetrahydrotriazinedione Ethyl carboxylate, phenyl, ethyl C₁₆H₁₅N₅O₅ 357.33 High polarity (dioxo groups), potential hydrogen-bonding capacity
Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-tetrahydro pyrimidine-5-carboxylate Tetrahydro pyrimidine + ester Bromoethoxy, substituted phenyl Not provided Not provided Bromoethoxy group enables nucleophilic substitution; pyrimidine core
Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-3-isoxazolecarboxylate 4,5-dihydroisoxazole Chloroformylphenoxy, ethyl carboxylate C₁₅H₁₅ClN₂O₅ Not provided Isoxazole ring (less aromatic vs. oxadiazole); formyl group enhances reactivity
Ethyl 3-(4-methylphenyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate (CAS 36286-78-9) 2,5-dihydro-1,2,4-triazine 4-methylphenyl, ethyl carboxylate C₁₄H₁₅N₃O₃ Not provided Lacks dioxo groups; reduced polarity compared to target compound

Key Differences in Reactivity and Properties

Functional Group Contributions: The bromoethoxy group in the pyrimidine-based analogue () offers a reactive site for further functionalization (e.g., nucleophilic substitution), which is absent in the target compound .

In contrast, the 4-methylphenyl group in CAS 36286-78-9 may reduce steric bulk .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 3-(4-ethyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate?

  • Methodological Answer : A typical approach involves cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example, refluxing substituted triazole precursors with ethyl oxadiazole carboxylates in absolute ethanol under acidic conditions (e.g., glacial acetic acid) facilitates ring closure . Purification often employs recrystallization from ethanol or diethyl ether, with purity verified via TLC and GC .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : X-ray crystallography (using SHELX programs for refinement ) is key for unambiguous structural determination. Complementary techniques include:

  • FT-IR for functional group validation (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • NMR (¹H/¹³C) to confirm substituent positions and ring systems.
  • Mass spectrometry for molecular ion verification.

Q. What preliminary biological activities have been observed in structurally related compounds?

  • Methodological Answer : Analogous triazole-oxadiazole hybrids demonstrate anti-inflammatory and anticancer potential. For instance, thiazole-triazole derivatives inhibit protein kinases via hydrogen bonding and hydrophobic interactions . Initial screening should include kinase inhibition assays (e.g., EGFR or COX-2 targets) and cytotoxicity studies (MTT assay on cancer cell lines) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in multi-step reactions?

  • Methodological Answer :

  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate triazine ring formation.
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates.
  • Yield Tracking : Monitor via HPLC to identify bottlenecks (e.g., hydrolysis of ester groups) .

Q. What strategies resolve contradictions in reported biological activities across similar compounds?

  • Methodological Answer :

  • Comparative SAR Studies : Systematically modify substituents (e.g., phenyl vs. chlorophenyl groups) to isolate activity drivers .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .
  • Meta-Analysis : Cross-reference studies using databases like SciFinder to identify consensus mechanisms (e.g., triazine-mediated apoptosis vs. oxadiazole-induced ROS generation) .

Q. How can the compound’s stability under physiological conditions be assessed?

  • Methodological Answer :

  • pH Stability : Conduct potentiometric titrations in buffered solutions (pH 1–12) to determine pKa and degradation thresholds .
  • Thermal Analysis : Use DSC/TGA to identify decomposition temperatures.
  • Metabolic Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(4-ethyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4-ethyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate

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